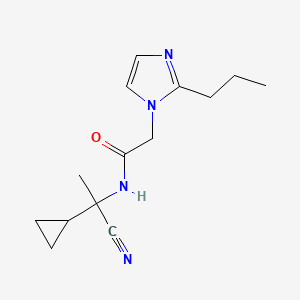
N-(1-Cyano-1-cyclopropylethyl)-2-(2-propylimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-1-cyclopropylethyl)-2-(2-propylimidazol-1-yl)acetamide, commonly known as CCPA, is a chemical compound that has been extensively studied due to its potential applications in various scientific research fields. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in various physiological processes.
Mécanisme D'action
CCPA exerts its effects by binding to and activating the A1 adenosine receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, which reduces the levels of cyclic AMP (cAMP) in cells. Reduction in cAMP levels leads to the inhibition of various signaling pathways, which ultimately leads to the physiological effects of CCPA.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects, including the regulation of cardiac function, sleep, and pain perception. Activation of the A1 adenosine receptor by CCPA leads to the inhibition of cardiac function, which reduces heart rate and blood pressure. CCPA has also been shown to induce sleep and reduce pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for lab experiments, including its potency and selectivity for the A1 adenosine receptor. CCPA has been extensively studied and has a well-established mechanism of action, which makes it an ideal tool for studying the A1 adenosine receptor. However, CCPA has several limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of CCPA. One potential direction is the development of new drugs that target the A1 adenosine receptor using CCPA as a lead compound. Another potential direction is the study of the role of the A1 adenosine receptor in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, the development of new methods for synthesizing CCPA and its analogs could lead to the discovery of new drugs with potential therapeutic applications.
Méthodes De Synthèse
CCPA can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 2-bromo-1-cyclopropylethanol with potassium cyanide to form 1-cyano-1-cyclopropylethanol. The second step involves the reaction of 1-cyano-1-cyclopropylethanol with 2-bromoacetyl chloride to form N-(1-Cyano-1-cyclopropylethyl)-2-bromoacetamide. The final step involves the reaction of N-(1-Cyano-1-cyclopropylethyl)-2-bromoacetamide with 2-propylimidazole to form CCPA.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of CCPA is in the study of the A1 adenosine receptor. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in various physiological processes, including the regulation of cardiac function, sleep, and pain perception. CCPA has been used to study the role of the A1 adenosine receptor in these physiological processes and to develop new drugs that target this receptor.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-propylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-3-4-12-16-7-8-18(12)9-13(19)17-14(2,10-15)11-5-6-11/h7-8,11H,3-6,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWGYHMOERMINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine](/img/structure/B2940662.png)





![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)


![8-(3-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940678.png)


